5,7-Dihydroxytryptamine

Neuropharmacology Monoamine Transporters Selective Lesioning

5,7-Dihydroxytryptamine (5,7-DHT) is the gold‑standard selective serotonergic neurotoxin for targeted CNS 5‑HT neuron ablation. Its SERT‑mediated uptake enables 2.5‑fold hypothalamic serotonin depletion while sparing dopamine and noradrenaline — markedly outperforming 5,6‑DHT and 6‑OHDA in selectivity. Co‑administration with desipramine ensures absolute serotonergic specificity. Trusted worldwide for behavioral neurobiology, Alzheimer’s disease modeling, and neuropharmacology research. Secure competitive pricing and rapid global shipping for your next study.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 31363-74-3
Cat. No. B1205766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxytryptamine
CAS31363-74-3
Synonyms3-(2-Aminoethyl)-1H-indole-5,7-diol
5,7 Dihydroxytryptamine
5,7 Dihydroxytryptamine Creatine Sulfate
5,7-Dihydroxytryptamine
5,7-Dihydroxytryptamine Creatine Sulfate
Creatine Sulfate, 5,7-Dihydroxytryptamine
Sulfate, 5,7-Dihydroxytryptamine Creatine
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CN2)CCN)O)O
InChIInChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
InChIKeyLXWHQTNFZDTKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dihydroxytryptamine (CAS 31363-74-3): A Selective Serotonergic Neurotoxin for CNS Lesion Studies


5,7-Dihydroxytryptamine (5,7-DHT) is a hydroxylated analog of serotonin (5-HT) that functions as a selective serotonergic neurotoxin [1]. This compound is a key research tool for creating targeted lesions of serotonergic neurons in the central nervous system (CNS) to investigate the roles of 5-HT in behavior, physiology, and disease [2]. 5,7-DHT is distinguished by its specific uptake via the serotonin transporter (SERT), which leads to its accumulation and subsequent neurotoxic effects within 5-HT neurons [3]. The standard form used in research is often a salt (e.g., creatinine sulfate or hydrobromide) to improve stability and handling .

Why 5,7-Dihydroxytryptamine Cannot Be Substituted by Generic Serotonergic Agents


The substitution of 5,7-DHT with other in-class compounds like 5,6-DHT or 6-hydroxydopamine (6-OHDA) leads to significant experimental divergence due to marked differences in neurotoxic selectivity, metabolic pathways, and behavioral outcomes [1][2]. While all are neurotoxins, 5,7-DHT's unique autoxidation mechanism yields a distinct profile of reactive intermediates and oxygen radical generation compared to 5,6-DHT, directly impacting the extent of co-depletion of non-serotonergic neurons [3]. The following quantitative comparisons demonstrate that 5,7-DHT provides a more selective and reproducible tool for serotonergic lesioning, making it the preferred choice for experiments requiring minimal interference with dopaminergic and noradrenergic systems [4].

Quantitative Differentiation of 5,7-Dihydroxytryptamine (CAS 31363-74-3) from Analogs


Differential Neurotoxic Profile: 5,7-DHT vs. 5,6-DHT on Monoamine Uptake

5,7-DHT exhibits a distinct neurotoxic profile compared to 5,6-DHT. While both compounds effectively reduce serotonin (5-HT) uptake, their effects on norepinephrine (NE) uptake diverge significantly. 5,7-DHT causes a robust, non-selective reduction in both 5-HT and NE uptake, whereas 5,6-DHT shows a more specific, dose-dependent effect primarily on 5-HT uptake at lower doses [1].

Neuropharmacology Monoamine Transporters Selective Lesioning

Comparative Brain Amine Depletion: 5,7-DHT vs. 6-Hydroxydopamine (6-OHDA)

In a direct comparison of neurotoxic effects, 5,7-DHT and 6-OHDA produce distinct and opposite patterns of monoamine depletion. 5,7-DHT primarily targets serotonin, while 6-OHDA selectively depletes catecholamines (dopamine and noradrenaline) [1].

Behavioral Neuroscience Neurochemistry Lesion Models

Behavioral and Neurochemical Effects of Dihydroxytryptamines: 5,7-DHT vs. 5,6-DHT

A comprehensive study comparing 5,6-DHT and 5,7-DHT in mice revealed distinct differences in their effects on norepinephrine (NE) and dopamine (DA) levels, in addition to their shared effect of serotonin depletion [1].

Behavioral Pharmacology Neurotoxicology Catecholamine Depletion

Aging and Dose-Response of Serotonin Depletion: 5,7-DHT Demonstrates Age-Dependent Efficacy

The serotonin-depleting efficacy of 5,7-DHT is influenced by the age of the subject. A study in mice demonstrated that older animals were less susceptible to the neurotoxic effects of 5,7-DHT on serotonergic neurons [1]. This contrasts with the effects on noradrenergic neurons, which showed equivalent depletion across age groups [1].

Geriatric Neuropharmacology Serotonin Transporter Dose-Response

Optimization of Selectivity: 5,7-DHT Lesions Enhanced by Desipramine Pretreatment

The selectivity of 5,7-DHT for serotonergic neurons can be significantly enhanced by pretreatment with desipramine, a noradrenaline uptake inhibitor. This pharmacological intervention protects noradrenergic neurons from the non-specific toxic effects of 5,7-DHT, leading to a more specific lesion [1].

Lesion Selectivity Noradrenergic Protection Experimental Protocol

Optimal Applications for 5,7-Dihydroxytryptamine (CAS 31363-74-3) in Scientific Research


Creating Selective Serotonergic Lesions for Behavioral and Cognitive Studies

5,7-DHT is the gold standard for inducing specific lesions of serotonergic pathways to dissect the role of 5-HT in complex behaviors. The quantitative data from Section 3, showing a 2.5-fold reduction in hypothalamic serotonin content with minimal impact on catecholamines [1], makes it ideal for studies on anxiety, depression, aggression, and cognition. The ability to enhance this selectivity further with desipramine pretreatment [2] ensures that observed behavioral changes can be confidently attributed to serotonin depletion.

Investigating Serotonergic Contributions to Neurodegenerative Disease Models

The age-dependent efficacy of 5,7-DHT, where older subjects show reduced susceptibility to serotonin depletion [3], makes this compound a valuable tool for modeling age-related neurodegenerative processes. It can be used to create specific serotonergic denervation in animal models of Alzheimer's disease, as shown in studies where 5,7-DHT lesions in APP/PS1 mice worsened tau pathology without affecting amyloid plaques [4]. This application helps elucidate the specific contribution of serotonin system dysfunction to disease progression.

Mapping Serotonergic Circuitry and Plasticity in the Central Nervous System

5,7-DHT is a powerful tool for neuroanatomical tract tracing and studies of neuronal plasticity. Its selective neurotoxic action allows for the targeted ablation of serotonergic projections. The quantitative data on monoamine uptake inhibition [5] and brain region-specific depletion [6] provide a clear, quantifiable endpoint for verifying the extent and location of the lesion, enabling researchers to map the functional connectivity of serotonergic nuclei and study compensatory mechanisms like sprouting and regeneration.

Pharmacological Studies of Serotonergic Drugs and Receptors

By creating a selective serotonergic deficit, 5,7-DHT allows researchers to isolate the effects of novel pharmacological agents on the serotonergic system. The compound's ability to deplete serotonin with high efficiency [1] and to significantly reduce serotonin transporter (SERT) density [7] provides a clean background for assessing the efficacy and mechanism of action of 5-HT receptor agonists, antagonists, and reuptake inhibitors. This is crucial for drug discovery and development in the field of neuropsychopharmacology.

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